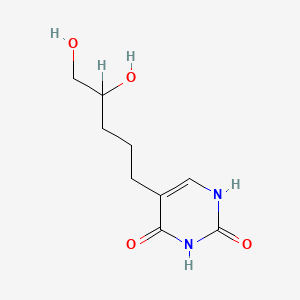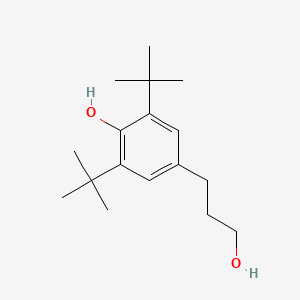
gamma-Propanol
Vue d'ensemble
Description
Gamma-Propanol, also known as 3-hydroxypropyl alcohol, is an organic compound with the molecular formula C3H8O. It is a colorless, viscous liquid that is miscible with water and many organic solvents. This compound is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in the propanol chain.
Mécanisme D'action
Target of Action
Gamma-Propanol, also known as Propranolol, primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s “fight or flight” response .
Biochemical Pathways
Upon activation via guanosine triphosphate (GTP), this compound activates phospholipase Cβ, hydrolyzing phosphatidylinositol 4,5-biphosphate into diacylglycerol and inositol triphosphate . This leads to the activation of protein kinase C and an increase in calcium efflux from the endoplasmic reticulum .
Pharmacokinetics
This compound is absorbed following oral administration and consists of two enantiomers . Much of this compound is metabolized in the liver to active and inactive compounds . The oral dose of this compound hydrochloride is 250 to 750 µg/kg thrice-daily in infants and in children it is 200 to 500 µg/kg thrice-daily or 4 times-daily .
Action Environment
The main pathway of entry of this compound into the environment is through its emission into the atmosphere during production, processing, storage, transport, use, and waste disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-Propanol can be synthesized through several methods. One common method involves the hydrogenation of gamma-propanal (3-hydroxypropanal) using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, yielding this compound as the primary product.
Another synthetic route involves the reduction of gamma-propiolactone using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction proceeds under reflux conditions and produces this compound with high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of gamma-propanal. This process involves the use of a fixed-bed reactor with a palladium catalyst and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Propanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to gamma-propanal using mild oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: this compound can be reduced to propyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) to form gamma-chloropropane.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Gamma-propanal
Reduction: Propyl alcohol
Substitution: Gamma-chloropropane
Applications De Recherche Scientifique
Gamma-Propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its hydroxyl group makes it a versatile intermediate for the preparation of various chemical compounds.
Biology: this compound is used in the study of metabolic pathways and enzyme-catalyzed reactions. It serves as a substrate for enzymes involved in alcohol metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and plasticizers. This compound is also employed as a solvent in the formulation of coatings, adhesives, and inks.
Comparaison Avec Des Composés Similaires
Gamma-Propanol can be compared with other similar compounds such as:
1-Propanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to this compound.
2-Propanol (Isopropanol): A secondary alcohol with the hydroxyl group attached to the second carbon atom. It is commonly used as a disinfectant and solvent.
Ethylene Glycol: A diol with two hydroxyl groups attached to adjacent carbon atoms. It is used as an antifreeze and in the production of polyesters.
This compound is unique due to its specific position of the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers and other alcohols.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYNPYLYIYBHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189829 | |
| Record name | gamma-Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36294-23-2 | |
| Record name | gamma-Propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?
A1: Studies show that repeatedly giving this compound (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:
- Increased phospholipid content: [, ]
- Decreased cholesterol levels: [, ]
- Inhibition of ATPase activity: [, ]
Q2: What is the potential interaction between this compound and cholesterol levels under different stress durations?
A2: The research suggests a complex interaction between this compound, cholesterol levels, and the duration of acoustic stress exposure in rats.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1214474.png)
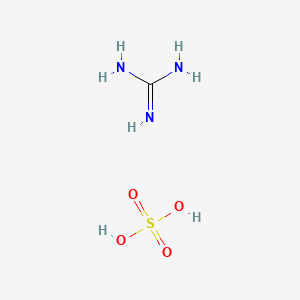
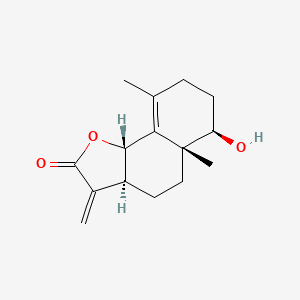
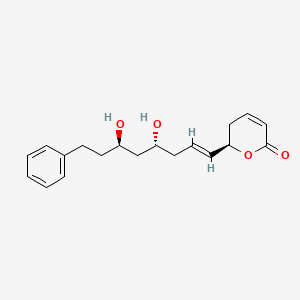

![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)
![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)
![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)
![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
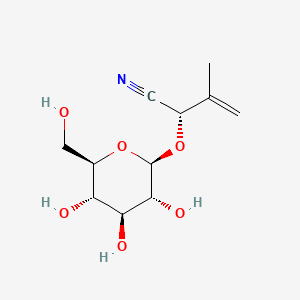
![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)
